molecular formula C10H12Cl2FN3 B3228791 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1269105-85-2

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3228791
CAS No.: 1269105-85-2
M. Wt: 264.12
InChI Key: ZOCKBPKDSIOPQE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a fluorobenzyl group attached to a pyrazol-4-amine core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzyl bromide and hydrazine hydrate.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the bromide group in 2-fluorobenzyl bromide with hydrazine hydrate to form 1-(2-fluorobenzyl)hydrazine. This intermediate is then cyclized with a suitable carbonyl compound to form the pyrazol-4-amine core.

  • Purification: The final product is purified through recrystallization from an appropriate solvent, often yielding the dihydrochloride salt form.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom in the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3).

Major Products Formed:

  • Oxidation Products: Fluorobenzyl alcohol, fluorobenzaldehyde, and carboxylic acids.

  • Reduction Products: 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine.

  • Substitution Products: Cyanobenzyl derivatives, aminobenzyl derivatives, and other substituted benzyl compounds.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.

  • Pathways Involved: The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other fluorobenzyl derivatives, pyrazol-4-amines, and related heterocyclic compounds.

  • Uniqueness: 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific fluorobenzyl group and pyrazol-4-amine core, which confer distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKBPKDSIOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

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